molecular formula C9H10O3S B1324133 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone CAS No. 773097-36-2

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

Cat. No. B1324133
CAS RN: 773097-36-2
M. Wt: 198.24 g/mol
InChI Key: LAIHVGSSTHOJLC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone, also known as 5-DTMK, is a compound of interest in the field of organic chemistry. It is a cyclic ketone that has a wide range of applications, from being used in natural product synthesis to being used as a pharmaceutical intermediate. 5-DTMK is a versatile compound that is synthesized in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all worth exploring.

Scientific Research Applications

Synthesis and Chemical Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone and its derivatives are involved in various synthesis and chemical reaction studies. Adams, Barnard, and Brosius (1999) detailed the synthesis of 1,3-dioxolanes, including similar compounds, by adding ketones to epoxides using a specific catalyst (Adams, Barnard, & Brosius, 1999). Similarly, Althagafi (2022) examined novel derivatives of di-2-thienyl ketones, including compounds with a structure akin to this compound, for their electronic and chemical reactivity based on quantum chemical calculations (Althagafi, 2022).

Catalysis and Reaction Mechanisms

Research by Zatorski and Wierzchowski (1991) on zeolite-catalyzed synthesis of dioxolanes, including compounds similar to this compound, has been pivotal in understanding the impact of diffusion factors and acidity on dioxolane yields (Zatorski & Wierzchowski, 1991). Shevchuk, Podgornova, and Ustavshchikov (2001) synthesized specific 1,3-dioxolane derivatives, indicating a potential reaction pathway for similar compounds (Shevchuk, Podgornova, & Ustavshchikov, 2001).

Application in Fragrance and Polymer Industries

The work of Climent, Velty, and Corma (2002) in synthesizing compounds with blossom orange scent, involving 1,3-dioxolanes, highlights the relevance of such compounds in the fragrance industry (Climent, Velty, & Corma, 2002). Deutsch, Martin, and Lieske (2007) explored the condensation of glycerol with aliphatic ketones to synthesize dioxolanes, indicating their potential as novel platform chemicals in various industries (Deutsch, Martin, & Lieske, 2007).

Biochemical and Pharmaceutical Applications

Crawley and Briggs (1995) discussed 1,3-dioxolanes as chiral inhibitors in leukotriene biosynthesis, which may hint at potential biomedical applications of similar compounds (Crawley & Briggs, 1995). Petroski (2002) detailed the synthesis of specific 1,3-dioxolane derivatives, which could be relevant in the development of pharmaceuticals (Petroski, 2002).

Miscellaneous Applications

Further studies by Yang et al. (2006) on photochromic dithienylethenes, involving 1,3-dioxolanes, showcase the potential of these compounds in optical recording and other advanced material applications (Yang et al., 2006).

Future Directions

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIHVGSSTHOJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641871
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773097-36-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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